Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate
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Overview
Description
Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate is a complex organic compound with a unique structure that includes a cyclopenta[c]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions to form the cyclopenta[c]furan ring and subsequent functionalization to introduce the dihydroxy and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxy groups and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate: Similar in structure but may have different functional groups or stereochemistry.
Cyclopenta[c]furan derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H12O5 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 2-[(4S,5R,6S)-4,5-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-6-yl]acetate |
InChI |
InChI=1S/C10H12O5/c1-14-8(11)2-5-6-3-15-4-7(6)10(13)9(5)12/h3-5,9-10,12-13H,2H2,1H3/t5-,9+,10-/m0/s1 |
InChI Key |
IKRQGQZHSMYUJJ-DWFIKQFRSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1[C@H]([C@H](C2=COC=C12)O)O |
Canonical SMILES |
COC(=O)CC1C(C(C2=COC=C12)O)O |
Origin of Product |
United States |
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